

3,4-Diiodo-5-methyl-1h-pyrazole melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Diiodo-5-methyl-1h-pyrazole

Cat. No.: B2547346

[Get Quote](#)

An In-Depth Technical Guide to the Thermal Properties of **3,4-Diiodo-5-methyl-1H-pyrazole**

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of **3,4-Diiodo-5-methyl-1H-pyrazole**, a halogenated pyrazole derivative with significant potential in medicinal chemistry and material science.^[1] As a key intermediate in organic synthesis, understanding its physical properties is paramount for researchers, scientists, and drug development professionals.^[1] This document synthesizes experimental data with theoretical principles, outlines robust methodologies for thermal analysis, and discusses the structural factors that govern the phase transitions of this compound. It is intended to serve as an authoritative resource for the accurate characterization and handling of **3,4-Diiodo-5-methyl-1H-pyrazole** in a research and development setting.

Introduction: The Significance of Physicochemical Characterization

3,4-Diiodo-5-methyl-1H-pyrazole (CAS No. 6715-87-3) is a five-membered heterocyclic compound featuring a pyrazole core substituted with two iodine atoms and a methyl group.^[1] ^[2] The presence of heavy halogens and the overall molecular architecture make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.^[1]

The melting and boiling points are fundamental physical constants that provide a primary indication of a substance's purity and are critical for a multitude of applications, including:

- Reaction Condition Optimization: Knowledge of thermal stability is essential for designing synthetic routes, preventing decomposition at elevated temperatures.
- Purification and Isolation: Techniques such as recrystallization and distillation are directly dependent on the phase transition temperatures.
- Material Formulation: For drug development, the melting point influences solubility, dissolution rate, and the choice of formulation strategies.
- Purity Assessment: A sharp, well-defined melting point range is a reliable indicator of high purity, whereas a broad or depressed range suggests the presence of impurities.

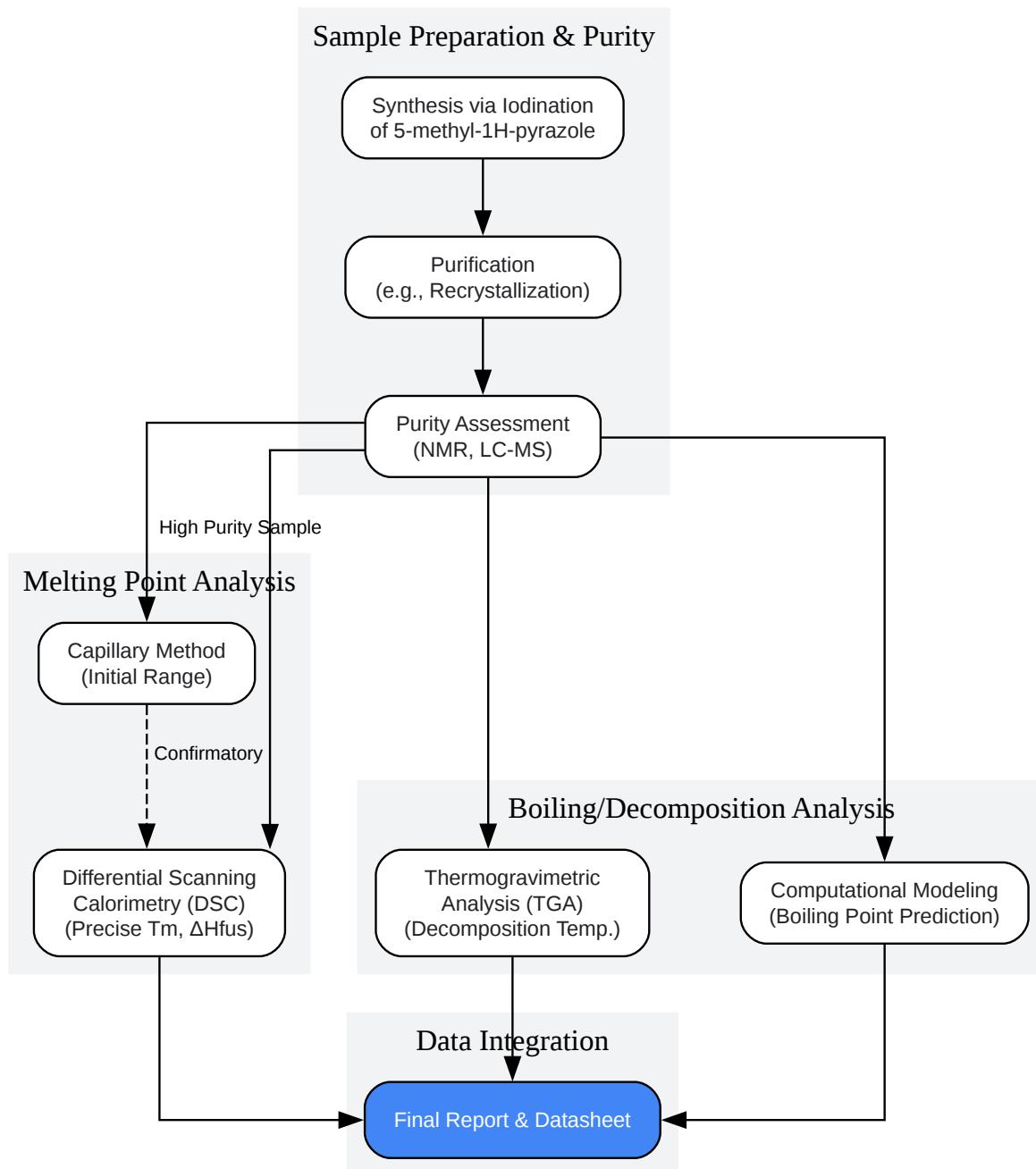
This guide delves into the specific thermal properties of **3,4-Diiodo-5-methyl-1H-pyrazole**, offering both established data and the scientific rationale behind its experimental determination.

Core Physicochemical and Thermal Data

The known thermal properties and related physicochemical data for **3,4-Diiodo-5-methyl-1H-pyrazole** are summarized below. It is crucial to note that the boiling point is a predicted value, as high molecular weight heterocyclic compounds often decompose before boiling at atmospheric pressure.

Property	Value	Source
CAS Number	6715-87-3	[2]
Molecular Formula	C ₄ H ₄ I ₂ N ₂	[1] [2]
Molecular Weight	333.90 g/mol	[2]
Melting Point	178-181 °C	[2]
Boiling Point	374.8 ± 42.0 °C (Predicted)	[2]
Density	2.750 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	10.75 ± 0.50 (Predicted)	[2]

Theoretical Framework: Understanding the Intermolecular Forces at Play


The melting and boiling points of a molecular solid are dictated by the strength of its intermolecular forces. For **3,4-Diiodo-5-methyl-1H-pyrazole**, several factors contribute to its relatively high melting point:

- Molecular Weight and Polarizability: With a molecular weight of 333.90 g/mol and the presence of two large, polarizable iodine atoms, the compound exhibits strong London dispersion forces. These forces are the primary contributors to the high phase transition temperatures.
- Hydrogen Bonding: The pyrazole ring contains a pyrrole-like nitrogen atom (N-H), which can act as a hydrogen bond donor, and a pyridine-like nitrogen atom, which can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen-bonded networks (e.g., dimers, trimers, or catemers), significantly increasing the energy required to break the crystal lattice.^[3]
- Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity differences between carbon, nitrogen, and iodine atoms, leading to electrostatic attractions between adjacent molecules.

Compared to simpler analogs like 4-Iodopyrazole (mp 108-110 °C)^[4] and 5-Iodo-1-methyl-1H-pyrazole (mp 76-81 °C), the presence of a second iodine atom in **3,4-Diiodo-5-methyl-1H-pyrazole** substantially increases its molecular weight and surface area for van der Waals interactions, resulting in a much higher melting point.^[5]

Experimental Workflow for Thermal Property Determination

The accurate determination of melting and boiling points requires a systematic approach. The following workflow is recommended for a comprehensive thermal analysis of **3,4-Diiodo-5-methyl-1H-pyrazole**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermal characterization.

Step-by-Step Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for its high precision, small sample requirement, and ability to provide thermodynamic data (enthalpy of fusion).

- **Instrument Calibration:** Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium) to ensure data accuracy.
- **Sample Preparation:** Accurately weigh 1-3 mg of high-purity, dry **3,4-Diiodo-5-methyl-1H-pyrazole** into a clean aluminum DSC pan.
- **Encapsulation:** Hermetically seal the pan to prevent any sublimation during heating. Prepare an identical empty sealed pan to serve as the reference.
- **Thermal Program:**
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).
 - Ramp the temperature at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The choice of a 10 °C/min ramp rate represents a balance between achieving good resolution of the thermal event and maintaining a reasonable experiment duration.
 - Continue heating to a temperature significantly above the melt (e.g., 220 °C) to ensure the entire transition is captured.
- **Data Analysis:**
 - The melting event will appear as an endothermic peak on the heat flow vs. temperature curve.
 - The onset temperature of the peak is typically reported as the melting point (T_m).

- The peak temperature and the integrated area under the peak (enthalpy of fusion, ΔH_{fus}) provide further characterization of the thermal transition. A sharp peak indicates high purity.

Boiling Point and Decomposition Analysis via Thermogravimetric Analysis (TGA)

Direct experimental determination of the boiling point is often impractical. TGA is used to determine the temperature at which the compound begins to decompose or volatilize.

- Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).
- Thermal Program:
 - Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Analysis:
 - The TGA curve plots the percentage of initial mass remaining against temperature.
 - A sharp drop in mass indicates either decomposition or boiling. For a high-molecular-weight compound like this, it is almost certainly decomposition. The onset temperature of this mass loss is the decomposition temperature (T_d), which serves as the upper limit for the compound's thermal stability.

Synthesis, Purity, and its Impact on Thermal Data

The synthesis of **3,4-Diiodo-5-methyl-1H-pyrazole** is typically achieved through the electrophilic halogenation of 5-methyl-1H-pyrazole using an iodinating agent.^[1] The reaction can produce regioisomers or incompletely substituted byproducts.

Crucial Insight: The presence of impurities, even in small amounts, can significantly depress and broaden the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity analysis. Therefore, rigorous purification, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), is a non-negotiable prerequisite for accurate thermal analysis. The purity of the final product must be validated by independent

analytical techniques such as NMR spectroscopy and LC-MS before any thermal measurements are considered reliable.

Safety and Handling

- Storage: **3,4-Diiodo-5-methyl-1H-pyrazole** should be stored under an inert gas (nitrogen or argon) at 2–8 °C to prevent degradation.[2]
- Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

The thermal properties of **3,4-Diiodo-5-methyl-1H-pyrazole**, specifically its melting point of 178–181 °C, are a direct consequence of its high molecular weight and the capacity for strong intermolecular interactions, including hydrogen bonding and London dispersion forces. While its boiling point is predicted to be high, the compound is more likely to decompose upon significant heating. Accurate determination of these properties is critically dependent on sample purity and the use of precise analytical techniques like DSC and TGA. The data and protocols presented in this guide provide a robust framework for the reliable characterization, handling, and application of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy 3,4-Diiodo-5-methyl-1h-pyrazole | 6715-87-3 [smolecule.com]
2. 3,4-Diiodo-5-methyl-1H-pyrazole One Chongqing Chemdad Co. , Ltd [chemdad.com]
3. mdpi.com [mdpi.com]
4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [3,4-Diiodo-5-methyl-1h-pyrazole melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2547346#3-4-diiodo-5-methyl-1h-pyrazole-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com